N-cyclopentyl-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-(4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]triazin-3-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a cyclopentyl group, a benzothiolo ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]triazin-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiolo Ring: The benzothiolo ring can be synthesized through a cyclization reaction involving a thiol and a suitable aromatic precursor.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via an alkylation reaction using cyclopentyl halides in the presence of a base such as sodium hydride (NaH) in N,N-dimethylformamide (DMF) at elevated temperatures.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]triazin-3-yl)acetamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate (K2CO3) in DMF.
Major Products
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of reduced amides and alcohols.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-cyclopentyl-2-(4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]triazin-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]triazin-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentyl-2-(4-oxo-5,6,7,8-tetrahydrobenzothiolo)acetamide
- Cyclopentyl-2-(4-oxo-5,6,7,8-tetrahydrobenzothiazole)acetamide
Uniqueness
N-cyclopentyl-2-(4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]triazin-3-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties
benzothiolo[2,3-d]triazin-3-yl)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-cyclopentyl-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c21-13(17-10-5-1-2-6-10)9-20-16(22)14-11-7-3-4-8-12(11)23-15(14)18-19-20/h10H,1-9H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKJSGQDOUSQCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=O)C3=C(N=N2)SC4=C3CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.